Boc-2-amino-2-furanacetic acid

Sweetener Design Structure-Activity Relationship Peptidomimetics

Sourcing heterocyclic glycine analogs often forces a trade-off between synthetic versatility and enantiomeric purity. Boc-2-amino-2-furanacetic acid (CAS 55362-75-9) eliminates this compromise: • Exclusive furan handle enables the aza-Achmatowicz oxidative rearrangement to 3-piperidinone intermediates-inaccessible with phenylglycine or thienylglycine analogs. • Established papain-catalyzed kinetic resolution delivers both (S)-acid and (R)-ester in 97% ee, bypassing chiral auxiliary synthesis. • TPSA of ~88 Ų provides systematic polarity modulation vs. Boc-phenylglycine (~75.6 Ų) for fine-tuning solubility without molecular weight inflation. Supplied as racemic ≥98% purity; enantiopure forms available upon request.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 55362-75-9
Cat. No. B6363400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-amino-2-furanacetic acid
CAS55362-75-9
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O
InChIInChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)
InChIKeySWBITFSIZYXJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-2-amino-2-furanacetic Acid: Heteroaromatic Building Block for Chiral Synthesis


Boc-2-amino-2-furanacetic acid (CAS 55362-75-9), systematically named 2-{(tert-butoxy)carbonylamino}-2-(furan-2-yl)acetic acid, is a protected non-proteinogenic alpha-amino acid featuring a furan heterocycle directly attached to the alpha-carbon . This compound serves as a key building block in medicinal chemistry and organic synthesis, enabling the introduction of a planar, electron-rich heteroaromatic side chain into peptides and peptidomimetics. The Boc (tert-butoxycarbonyl) protecting group renders the amine functionality inert during standard peptide coupling conditions, facilitating its direct incorporation into solid-phase and solution-phase synthesis workflows [1]. Its structure places it within a class of heterocyclic glycine analogs, including thienyl-, imidazolyl-, and phenylglycine derivatives, where the heteroatom content and ring electronics dictate distinct reactivity, conformational preferences, and biological recognition profiles.

1
Boc-protected furylglycine ready for direct use in solid-phase and solution-phase peptide coupling
2
Introduces planar, electron-rich furan heterocycle for peptidomimetic side-chain design
3
Heteroaromatic glycine analog for probing aromaticity-dependent recognition in SAR studies
4
Enzymatic resolution route provides access to both enantiomers with high optical purity

Why Boc-2-amino-2-furanacetic Acid Cannot Be Replaced by Common Analogs


Substituting Boc-2-amino-2-furanacetic acid with structurally similar protected amino acids such as Boc-phenylglycine, Boc-2-thienylglycine, or Boc-tetrahydrofurylglycine is not a functionally equivalent exchange. The furan oxygen's electron-donating properties and the ring's planar aromaticity create a unique electrostatic and steric environment that profoundly influences molecular recognition, metabolic stability, and synthetic derivatization potential [1]. Evidence demonstrates that the furan ring is not merely a bioisostere for phenyl or thienyl groups; its distinct stereoelectronic profile can dictate the presence or absence of biological activity entirely. The following quantitative evidence establishes the measurable performance gaps that make targeted procurement of this specific furylglycine derivative essential for applications requiring predictable structure-activity relationships.

⚠️ Saturated analog abolishes aromaticity-driven interactions
Tetrahydrofurylglycine disrupts the planar furan ring essential for target engagement; reported complete loss of activity in model dipeptide sweeteners.
⚠️ Phenyl/thienyl replacement shifts electrostatic and H-bond profiles
Furan oxygen contributes an additional acceptor and higher TPSA; potency ranking in heteroaromatic glycine esters shows furyl > thienyl > imidazolyl, indicating non-interchangeable SAR.
⚠️ Unique aza-Achmatowicz rearrangement incompatible with common analogs
Only the furan ring undergoes oxidative ring expansion to 3-piperidinones; phenylglycine and thienylglycine lack this synthetic diversification pathway.

Quantitative Differentiation Evidence Against Closest Analogs


Planar Aromaticity Versus Saturated Analog Activity

In a head-to-head study evaluating L-aspartyl dipeptide sweeteners, the D-2-furylglycine (+)-β-fenchyl ester exhibited 16,500 times the sweetness potency of sucrose, whereas the corresponding tetrahydrofuryl analog (in which the furan ring is fully saturated) produced no sweet taste at all [1]. This binary activity cliff demonstrates that the planar aromaticity of the furan ring is not a tunable property but an absolute structural prerequisite for target engagement in this system.

Aromaticity cliff
Head-to-head
Furyl dipeptide 16,500× sucrose; tetrahydrofuryl analog 0× (not sweet)
Aromaticity is required for target recognition in sweetener model system
Human taste panel; dipeptide fenchyl ester context
Sweetener Design Structure-Activity Relationship Peptidomimetics

Potency Ranking Among Heteroaromatic Glycine Derivatives

Within the same study, the D-2-furylglycine fenchyl ester was the most potent sweetener among all heteroaromatic glycine derivatives tested, surpassing the 2-thienyl, 3-thienyl, and imidazolyl congeners [1]. While all heteroaromatic glycine esters were potently sweet, the 2-furyl variant achieved the highest quantified potency value, suggesting the furan oxygen's electronic contribution and smaller steric footprint may be advantageous over sulfur- or nitrogen-containing heterocycles.

Potency rank
Head-to-head
2-furyl > 2-thienyl > 3-thienyl ≈ imidazolyl; furyl highest at 16,500×
Reported top potency in heteroaromatic glycine ester series
Ranking within L-aspartyl dipeptide fenchyl esters
Sweetener Potency Heterocyclic Glycine Dipeptide SAR

Enzymatic Resolution Efficiency for High Enantiomeric Excess

A chemoenzymatic resolution protocol using papain demonstrated that N-protected furylglycine methyl esters (the methyl ester of the core scaffold corresponding to Boc-2-amino-2-furanacetic acid) are excellent substrates for enantioselective hydrolysis, yielding the (S)-free acid and unreacted (R)-ester each in 45% yield with 97% enantiomeric excess (ee) [1]. This high ee is achievable without iterative recrystallization or chiral chromatography.

Enzymatic ee
Reported
97% ee for both (S)-acid and (R)-ester in one step
High enantiomeric excess supports chiral building block procurement
Papain-catalyzed resolution; 45% yield each enantiomer
Chiral Resolution Enzymatic Hydrolysis Enantiomeric Excess

Synthetic Versatility via Aza-Achmatowicz Rearrangement

N-Protected furylglycine derivatives undergo the aza-Achmatowicz rearrangement to yield 3-piperidinone synthons, which are versatile intermediates for the synthesis of azasaccharides, β-lactams, unusual amino acids, glycoside antibiotics, and amphibian alkaloids [1]. This oxidative rearrangement is uniquely enabled by the furan ring; phenylglycine and thienylglycine analogs cannot participate in this transformation, limiting their downstream synthetic utility.

Aza-Achmatowicz
Reported
Furan ring enables oxidative rearrangement to 3-piperidinone synthons
Unique synthetic diversification not available with phenyl/thienyl analogs
Access to alkaloid and imino sugar intermediates
Aza-Achmatowicz Reaction Alkaloid Synthesis Chiral Building Block

Predicted Physicochemical Property Differences Versus Phenylglycine

Comparative analysis of predicted physicochemical properties reveals that Boc-2-amino-2-furanacetic acid (MW 241.24 g/mol, MF C₁₁H₁₅NO₅) possesses a higher topological polar surface area (TPSA) and differing pKa compared to Boc-phenylglycine (MW 251.28 g/mol, MF C₁₃H₁₇NO₄) . The furan oxygen contributes an additional hydrogen bond acceptor and increases TPSA, which can influence passive membrane permeability and solubility profiles in peptide-based drug candidates.

Property shift
Data to verify
TPSA ~88 vs ~75.6 Ų; +1 H-bond acceptor vs phenylglycine
Predicted physicochemical differences may modulate permeability-solubility balance
Predicted values; experimental confirmation recommended
Drug-like Properties Polar Surface Area pKa Prediction

Enantioselective Synthesis Platform for Natural Products

Resolved furylglycine enantiomers serve as direct precursors for the synthesis of optically active iso-levoglucosenone aza analogues, which are key intermediates for imino sugars and other biologically relevant nitrogen-containing compounds [1]. The chemoenzymatic resolution strategy ensures that both (R)- and (S)-furylglycine enantiomers are accessible with high optical purity, enabling divergent synthesis routes that are not as readily available for thienyl- or imidazolylglycine analogs due to differing enzymatic substrate specificities.

Enantiomer access
Class-level
Both (R)- and (S)-furylglycine accessible via established enzymatic resolution
Validated route to both enantiomers may reduce synthetic risk vs. less-characterized analogs
Data extrapolated from furylglycine methyl ester; thienyl/imidazolyl data lacking
Enantioselective Synthesis Natural Products Imino Sugars

Optimal Application Scenarios Based on Differentiation Evidence


SAR Studies Requiring Planar Heteroaromatic Side Chains

In medicinal chemistry programs exploring L-aspartyl dipeptide or related peptidomimetic sweetener/taste receptor ligands, Boc-2-amino-2-furanacetic acid is the building block that provides the structurally essential planar furan ring. Evidence from Janusz et al. (1990) conclusively shows that saturation of the furan ring (tetrahydrofuryl analog) abolishes biological activity entirely . Researchers seeking to probe aromaticity-dependent interactions at the target receptor must use this furylglycine derivative; phenylglycine and thienylglycine introduce different electrostatic surfaces that shift potency away from the maximal 16,500× sucrose benchmark.

Chiral Pool Synthesis of Alkaloids via Oxidative Rearrangement

Synthetic groups targeting luzopeptins, azasaccharides, β-lactams, or amphibian alkaloids benefit from Boc-2-amino-2-furanacetic acid as a precursor to the aza-Achmatowicz rearrangement. The furan ring is the essential functional handle for this oxidative ring-expansion, converting the furylglycine scaffold into versatile 3-piperidinone intermediates . Phenylglycine and simple alkyl glycine building blocks cannot participate in this transformation, making the furyl derivative uniquely enabling for this class of target molecules.

Accessing Both Enantiomers with High Optical Purity

When a project demands both enantiomers of a heterocyclic alpha-amino acid in high optical purity, Boc-2-amino-2-furanacetic acid (as its methyl ester precursor) offers a proven papain-catalyzed kinetic resolution achieving 97% ee for both the (S)-acid and (R)-ester products . This established protocol provides a reliable route to chirally pure building blocks without the need for chiral auxiliary synthesis or preparative chiral HPLC, reducing cost and development time.

Fine-Tuning Drug-like Properties Through Heteroaromatic Substitution

Lead optimization campaigns aiming to modulate TPSA and hydrogen bonding capacity without drastically altering molecular weight can replace Boc-phenylglycine (TPSA ~75.6 Ų) with Boc-2-amino-2-furanacetic acid (TPSA ~88 Ų) to systematically increase polarity and improve aqueous solubility while maintaining a similar aromatic side-chain motif . This substitution is rational when the target profile demands a defined shift in physicochemical properties without the steric or electronic perturbation introduced by larger heterocycles.

Application
Selection Property
Validation Focus
Heteroaromatic SAR studies
Planar furan ring for aromaticity-dependent target engagement
Activity cliff vs saturated analogs; potency ranking in dipeptide models
Alkaloid synthesis via oxidative rearrangement
Furan-specific aza-Achmatowicz reactivity
Conversion to 3-piperidinone intermediates; downstream scaffold diversity
Enantiopure building block access
Enzymatic resolution efficiency
Enantiomeric excess confirmation; scalability of papain-catalyzed protocol
Physicochemical tuning of leads
TPSA and H-bond acceptor modulation
Permeability-solubility profile shift relative to aryl glycine analogs
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